N-(4,5-dimethoxy-2-nitrophenyl)acetamide

Description

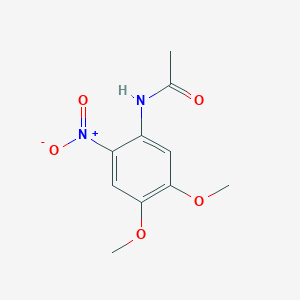

N-(4,5-Dimethoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative characterized by methoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. The acetamide functional group (-NHCOCH₃) is attached to the nitrogen at the 1-position (Figure 1). This compound is primarily synthesized via electrochemical nitration of N-(3,4-dimethoxyphenyl)acetamide, yielding a 67% isolated product as a yellow solid . Its structural features, including electron-withdrawing (nitro) and electron-donating (methoxy) groups, make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules .

Key physicochemical properties include:

- Molecular formula: C₁₀H₁₂N₂O₅

- Molecular weight: 240.21 g/mol

- Melting point: Not explicitly reported, but analogous compounds (e.g., tert-butyl derivatives) exhibit melting points near 168–170 °C .

- Spectroscopic data: Characteristic NMR signals include aromatic protons (δ ~6.5–8.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .

Properties

Molecular Formula |

C10H12N2O5 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

N-(4,5-dimethoxy-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H12N2O5/c1-6(13)11-7-4-9(16-2)10(17-3)5-8(7)12(14)15/h4-5H,1-3H3,(H,11,13) |

InChI Key |

AIILCGRGFNDZBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,5-Dimethoxy-2-nitrophenyl)acetamide (3b)

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

- Structure : Methyl groups at 4- and 5-positions instead of methoxy.

- Impact: Methyl groups are weaker electron donors than methoxy, leading to reduced aromatic activation. This decreases solubility in polar solvents compared to the dimethoxy analog .

Functional Group Modifications

N-(4,5-Dimethoxy-2-nitrophenyl)benzamide (19)

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Chloro and methylsulfonyl groups introduce strong electron-withdrawing effects.

- Impact : Enhanced electrophilicity at the nitro group facilitates nucleophilic aromatic substitution. The sulfonyl group enables hydrogen-bonding interactions in crystal packing .

Complex Derivatives

2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Structure : Ethyl-linked dimethoxyphenyl group adds hydrophobicity.

- Applications : Such derivatives are explored for biological activity due to enhanced membrane permeability .

Data Table: Comparative Analysis

*Estimated from tert-butyl analog ; †Commercial availability discontinued .

Q & A

Q. What are the established synthetic routes for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving nitro-aromatic intermediates. For example, analogous nitrophenylacetamides have been prepared by reacting methyl 4,5-dimethoxy-2-nitrobenzoate with acetamide derivatives in a sequence of 11 steps, achieving a low overall yield (2–5%) . To optimize yields:

- Catalyst screening : Use palladium or copper catalysts for nitro-group reductions.

- Temperature control : Maintain reflux conditions during acetylation.

- Purification : Employ column chromatography or recrystallization (e.g., ethanol-water systems) to isolate high-purity product .

Q. Table 1: Synthetic Optimization Parameters

| Step | Reagent | Yield (%) | Key Challenge |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 60–70 | Over-nitration side reactions |

| Acetylation | Acetic anhydride | 40–50 | Competing hydrolysis |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitro (δ 8.0–8.5 ppm), and acetamide (δ 2.1 ppm) groups. Compare with NIST reference spectra for validation .

- IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 268.27 (C₁₂H₁₆N₂O₅) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-aromatic acetamides?

Methodological Answer: X-ray diffraction analysis of related compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide) reveals:

- Planarity deviations : Nitro groups exhibit torsional angles of -16.7° to 160.9° relative to the aromatic ring .

- Intermolecular interactions : Head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing. For this compound, similar analysis requires single crystals grown via slow ethanol evaporation .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| Bond length (C–NO₂) | 1.46 Å | Indicates resonance stabilization |

| Torsional angle | 160.9° | Steric hindrance from methoxy groups |

Q. How can computational modeling predict reactivity in nitrophenylacetamide derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic acetamides?

Methodological Answer:

- Comparative analysis : Cross-validate NMR shifts with NIST’s Standard Reference Data .

- Dynamic NMR : Resolve rotational barriers in acetamide groups under variable-temperature conditions.

- Controlled degradation : Monitor thermal stability (TGA/DSC) to identify decomposition products interfering with spectral clarity .

Q. How are nitro-aromatic acetamides utilized as precursors in heterocyclic synthesis?

Methodological Answer: this compound serves as a precursor for:

- Piperazinediones : Via reductive cyclization using H₂/Pd-C .

- Thiadiazoles : React with Lawesson’s reagent to introduce sulfur heteroatoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.